molecular formula C9H15IN4 B14192755 1-(4-Ethylcyclohexyl)-5-iodo-1H-tetrazole CAS No. 919097-93-1

1-(4-Ethylcyclohexyl)-5-iodo-1H-tetrazole

Cat. No.: B14192755
CAS No.: 919097-93-1
M. Wt: 306.15 g/mol
InChI Key: ZXPFAUBUGXJIJX-UHFFFAOYSA-N
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Description

1-(4-Ethylcyclohexyl)-5-iodo-1H-tetrazole is an organic compound that features a tetrazole ring substituted with an iodine atom and a 4-ethylcyclohexyl group. Tetrazoles are a class of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. The presence of the iodine atom and the ethylcyclohexyl group imparts unique chemical properties to this compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethylcyclohexyl)-5-iodo-1H-tetrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-ethylcyclohexylamine with sodium azide and iodine in the presence of a suitable solvent such as acetonitrile. The reaction is carried out under reflux conditions, leading to the formation of the tetrazole ring with the iodine substituent.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethylcyclohexyl)-5-iodo-1H-tetrazole undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The tetrazole ring can participate in redox reactions, leading to the formation of different oxidation states.

    Cycloaddition Reactions: The tetrazole ring can undergo cycloaddition reactions with various dienophiles, forming new heterocyclic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, and thiols can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.

    Cycloaddition: Reactions are typically carried out under thermal or photochemical conditions.

Major Products Formed:

  • Substituted tetrazoles with different functional groups.
  • Oxidized or reduced forms of the tetrazole ring.
  • New heterocyclic compounds formed through cycloaddition.

Scientific Research Applications

1-(4-Ethylcyclohexyl)-5-iodo-1H-tetrazole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Ethylcyclohexyl)-5-iodo-1H-tetrazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.

    Pathways Involved: It may modulate signaling pathways, enzyme activity, and gene expression, contributing to its bioactivity.

Comparison with Similar Compounds

  • 1-(4-Methylcyclohexyl)-5-iodo-1H-tetrazole
  • 1-(4-Ethylcyclohexyl)-5-bromo-1H-tetrazole
  • 1-(4-Ethylcyclohexyl)-5-chloro-1H-tetrazole

Comparison:

  • Uniqueness: The presence of the iodine atom in 1-(4-Ethylcyclohexyl)-5-iodo-1H-tetrazole imparts unique reactivity compared to its bromine and chlorine analogs. The ethyl group on the cyclohexyl ring also influences its chemical properties and biological activity.
  • Reactivity: The iodine substituent makes the compound more reactive in nucleophilic substitution reactions compared to its bromine and chlorine counterparts.
  • Applications: While similar compounds may have overlapping applications, the specific properties of this compound make it particularly valuable in certain research areas.

Properties

CAS No.

919097-93-1

Molecular Formula

C9H15IN4

Molecular Weight

306.15 g/mol

IUPAC Name

1-(4-ethylcyclohexyl)-5-iodotetrazole

InChI

InChI=1S/C9H15IN4/c1-2-7-3-5-8(6-4-7)14-9(10)11-12-13-14/h7-8H,2-6H2,1H3

InChI Key

ZXPFAUBUGXJIJX-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)N2C(=NN=N2)I

Origin of Product

United States

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